3-Cyclobutoxypropane-1-sulfonyl chloride

Description

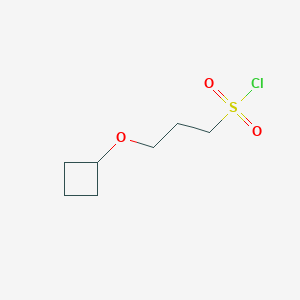

Structure

3D Structure

Properties

Molecular Formula |

C7H13ClO3S |

|---|---|

Molecular Weight |

212.70 g/mol |

IUPAC Name |

3-cyclobutyloxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H13ClO3S/c8-12(9,10)6-2-5-11-7-3-1-4-7/h7H,1-6H2 |

InChI Key |

FJSPMEPAJKYZGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Cyclobutoxypropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Formation of Sulfones via Organometallic Reagents:There is a lack of information regarding its reaction with organometallic reagents to form sulfones.

Palladium-Catalyzed Cross-Coupling Reactions:The use of 3-Cyclobutoxypropane-1-sulfonyl chloride as a substrate in palladium-catalyzed cross-coupling reactions has not been reported in the literature.

Due to the absence of this specific research, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not feasible at this time. The creation of such an article would require original research and experimental validation that falls outside the scope of publicly available information.

Copper-Catalyzed Reactions with Organozinc Reagents

The copper-catalyzed cross-coupling of sulfonyl chlorides with organozinc reagents represents a powerful method for the formation of carbon-sulfur bonds, leading to the synthesis of sulfones. nih.gov In the case of this compound, a copper(I) catalyst, such as copper(I) iodide (CuI), would facilitate the reaction with an organozinc reagent (R-ZnX).

The generally accepted mechanism involves the formation of a copper-zinc bimetallic species or a cuprate (B13416276) intermediate from the organozinc reagent. This intermediate then undergoes a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds through an oxidative addition and reductive elimination pathway, resulting in the formation of the corresponding sulfone and regeneration of the copper catalyst. The presence of the cyclobutoxypropane moiety is not expected to interfere with this reaction, allowing for the synthesis of a variety of sulfones with different organic substituents.

Table 1: Expected Products from Copper-Catalyzed Cross-Coupling of this compound with Various Organozinc Reagents

| Organozinc Reagent (R-ZnX) | Expected Product |

| Phenylzinc chloride | 3-Cyclobutoxy-1-(phenylsulfonyl)propane |

| Methylzinc chloride | 3-Cyclobutoxy-1-(methylsulfonyl)propane |

| Vinylzinc chloride | 3-Cyclobutoxy-1-(vinylsulfonyl)propane |

Note: The yields and specific reaction conditions would need to be empirically determined for this compound.

Reactions with Thiols to Form Thioethers

The reaction of sulfonyl chlorides with thiols is a common method for the synthesis of thioethers, although it often requires a reducing agent. researchgate.netacsgcipr.org The sulfonyl chloride itself is not directly converted to a thioether by simple reaction with a thiol. Instead, the sulfonyl chloride typically needs to be reduced in situ to a more reactive sulfur species that can then react with the thiol.

One common approach involves the use of a reducing agent like triphenylphosphine (B44618) (PPh₃), which can deoxygenate the sulfonyl chloride to a sulfenyl chloride or a related species. This intermediate is then readily attacked by the thiol nucleophile to form the desired thioether. The reaction is generally robust and tolerates a wide range of functional groups on both the sulfonyl chloride and the thiol.

Table 2: Expected Thioether Products from the Reaction of this compound with Various Thiols

| Thiol (R-SH) | Expected Product |

| Benzenethiol | Benzyl (3-cyclobutoxypropyl) sulfide |

| Ethanethiol | Ethyl (3-cyclobutoxypropyl) sulfide |

| 2-Mercaptoethanol | 2-((3-Cyclobutoxypropyl)thio)ethanol |

Note: The specific reducing agents and reaction conditions would need to be optimized for this compound.

Reactions with Unsaturated Compounds

Sulfonyl chlorides exhibit diverse reactivity with unsaturated compounds such as alkenes, alkynes, and aromatic systems. These reactions can proceed through various mechanisms, including cycloadditions, radical additions, and ionic pathways. magtech.com.cn

Annulation Reactions (e.g., [2+2] cycloadditions)

In the presence of a base, sulfonyl chlorides can undergo dehydrochlorination to form highly reactive sulfene (B1252967) intermediates (R-CH=SO₂). These sulfenes can then participate in cycloaddition reactions with suitable partners. For instance, a [2+2] cycloaddition with an electron-rich alkene would lead to the formation of a four-membered thietane (B1214591) dioxide ring. The viability of this reaction for this compound would depend on the ease of sulfene formation and the reactivity of the chosen alkene.

Ionic Reactions with Alkenes, Alkynes, and (Hetero)aromatics

In the presence of a Lewis acid catalyst, sulfonyl chlorides can act as electrophiles in reactions with unsaturated compounds. For example, in a reaction analogous to the Friedel-Crafts reaction, a sulfonyl chloride can react with an aromatic or heteroaromatic compound to form a diaryl sulfone. With alkenes and alkynes, the reaction can proceed via an electrophilic addition mechanism, where the sulfonyl chloride adds across the double or triple bond. The regioselectivity of this addition would be governed by the electronic properties of the unsaturated substrate.

Reactivity with Other Functional Groups

The sulfonyl chloride functional group is a strong electrophile and will react with a variety of nucleophiles.

Amines: this compound is expected to react readily with primary and secondary amines to form the corresponding sulfonamides. libretexts.org This is a very common and robust reaction.

Alcohols: In the presence of a base (like pyridine), it will react with alcohols to form sulfonate esters. libretexts.orglibretexts.org These esters are often used as good leaving groups in subsequent nucleophilic substitution reactions.

Water: Sulfonyl chlorides are generally sensitive to moisture and can be hydrolyzed by water to the corresponding sulfonic acid. This reaction is typically slow at room temperature but is accelerated by heat or the presence of a base.

Phosphines: As mentioned in section 3.1.4, phosphines can act as reducing agents in reactions with sulfonyl chlorides, facilitating their conversion to other sulfur-containing compounds. nih.gov

Table 3: Summary of Expected Reactivity with Common Functional Groups

| Functional Group | Expected Product Type |

| Primary/Secondary Amine | Sulfonamide |

| Alcohol | Sulfonate Ester |

| Water | Sulfonic Acid |

| Thiol (with reducing agent) | Thioether |

Reactions with Imines

The reaction of sulfonyl chlorides with imines is a well-established method for the synthesis of β-sultams, which are sulfur analogs of β-lactams. globethesis.com This transformation, often referred to as the Staudinger-Pinner reaction, typically proceeds via a [2+2] cycloaddition mechanism. In the case of this compound, the reaction with an imine would be expected to yield a polycyclic compound containing a β-sultam ring.

The reaction is generally effective with N-alkyl substituted imines. globethesis.com However, reactions with N-aryl imines are often unsuccessful, indicating that the basicity of the imine nitrogen is crucial for the reaction to proceed. globethesis.com The reaction is typically carried out in the presence of a non-nucleophilic base, or with an excess of the imine itself acting as the base to neutralize the hydrogen chloride that is eliminated. globethesis.com The stereochemistry of the resulting β-sultam can be influenced by the substituents on the imine and the reaction conditions. While both cis- and trans-β-sultams can be formed, the trans isomer is often the major product. globethesis.comresearchgate.net

It is important to note that the reaction of alkanesulfonyl chlorides with cyclic imines can lead to a variety of products beyond the expected bicyclic β-sultams. globethesis.comresearchgate.net The outcome of these reactions is highly dependent on the structure of the cyclic imine and the reaction conditions. researchgate.net

Reactions with Aldehydes and Ketones

Sulfonyl chlorides can react with enolizable aldehydes and ketones in the presence of a base. This reaction typically proceeds through the formation of a sulfene intermediate (R-CH=SO₂) generated by the elimination of HCl from the sulfonyl chloride. The highly reactive sulfene then undergoes a [2+2] cycloaddition with the carbonyl group of the aldehyde or ketone to form a four-membered cyclic sulfonate ester, known as a β-sultone.

Alternatively, if the aldehyde or ketone has an α-hydrogen, the reaction can proceed via an enolate intermediate. The enolate can then attack the sulfur atom of the sulfonyl chloride, leading to the formation of a vinyl sulfonate. The specific reaction pathway and the final product depend on the substrate, the base used, and the reaction conditions.

Mechanistic Studies of Solvolysis

The solvolysis of alkanesulfonyl chlorides, such as this compound, has been a subject of mechanistic investigation to understand the nature of the transition state and the influence of the solvent. researchgate.netnih.gov These studies often employ kinetic measurements, including the determination of solvent isotope effects and the application of linear free-energy relationships like the Grunwald-Winstein equation. researchgate.netnih.gov

The mechanism of solvolysis for alkanesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2) process. nih.govbeilstein-journals.org However, depending on the structure of the alkyl group and the ionizing power of the solvent, some degree of SN1 character, involving the formation of a sulfonyl cation intermediate, may be involved. nih.govbeilstein-journals.org

Kinetic Solvent Isotope Effects in Solvolysis

Kinetic solvent isotope effects (KSIE), determined by comparing the reaction rates in a protonated solvent (e.g., H₂O or CH₃OH) and its deuterated counterpart (e.g., D₂O or CH₃OD), provide valuable insight into the reaction mechanism. nih.gov For the solvolysis of sulfonyl chlorides, KSIE values (kH/kD) are typically greater than 1, indicating that the bond to the solvent is being broken in the rate-determining step. koreascience.krkoreascience.kr

A KSIE value around 1.75 is consistent with a bimolecular mechanism where the solvent acts as a nucleophile, potentially with general-base catalysis from a second solvent molecule. koreascience.krkoreascience.kr This supports an SN2-like mechanism where the solvent assists in the departure of the leaving group. koreascience.kr

Table 1: Representative Kinetic Solvent Isotope Effects for Solvolysis of Sulfonyl Chlorides

| Compound | Solvent | kH/kD | Proposed Mechanism |

| Benzenesulfonyl chloride | H₂O/D₂O | 1.56 | SN2 |

| Methanesulfonyl chloride | H₂O/D₂O | 1.57 | SN2 |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | CH₃OH/CH₃OD | 1.75 | Dissociative SN2 |

This table presents representative data for analogous compounds to illustrate the concept.

Application of Grunwald–Winstein Equation to Alkyl Sulfonyl Chlorides

The Grunwald-Winstein equation is a linear free-energy relationship used to correlate the solvolysis rates of substrates with the ionizing power (Y) and nucleophilicity (N) of the solvent. wikipedia.orgresearchgate.net The extended Grunwald-Winstein equation is expressed as:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to the solvent nucleophilicity (N).

m is the sensitivity of the substrate to the solvent ionizing power (Y). wikipedia.org

For the solvolysis of alkanesulfonyl chlorides, the l and m values provide information about the transition state. A significant l value suggests a high degree of nucleophilic participation from the solvent, characteristic of an SN2 mechanism. beilstein-journals.orgnih.gov The magnitude of the m value reflects the extent of charge separation in the transition state. wikipedia.org

For SN2 reactions of sulfonyl chlorides, the ratio of l/m is often used as a mechanistic criterion. koreascience.krkoreascience.kr Ratios greater than 1 are indicative of a bimolecular process with significant bond formation in the transition state. koreascience.krkoreascience.kr

Table 2: Grunwald-Winstein Parameters for Solvolysis of Representative Sulfonyl Chlorides

| Compound | l value | m value | l/m ratio | Proposed Mechanism |

| Benzenesulfonyl chloride | 1.01 | 0.61 | 1.66 | SN2 |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | 2.1 | Dissociative SN2 |

This table presents representative data for analogous compounds to illustrate the application of the Grunwald-Winstein equation.

Chemo- and Regioselectivity in Reactions Involving the Cyclobutoxy Moiety

While the primary reactive center of this compound is the sulfonyl chloride group, the cyclobutoxy moiety can potentially influence the chemo- and regioselectivity of reactions in certain contexts. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preference for reaction at one position over another. researchgate.net

In reactions where the cyclobutoxy ring itself might participate, for instance, under strongly acidic or radical conditions, questions of regioselectivity could arise. For example, if the cyclobutane (B1203170) ring were to open, the reaction could proceed via different pathways, leading to a mixture of products. However, under typical conditions for reactions at the sulfonyl chloride group, the cyclobutoxy moiety is expected to be relatively inert.

The term regioselectivity is also relevant in addition reactions to unsaturated systems that might be present in the reaction partner of this compound. For instance, in the addition of a sulfene derived from this compound to an unsymmetrical alkene or alkyne, the orientation of the addition would be a matter of regioselectivity. rsc.org

Applications of 3 Cyclobutoxypropane 1 Sulfonyl Chloride in Organic Synthesis

As a Building Block for Complex Molecular Architectures

The structure of 3-Cyclobutoxypropane-1-sulfonyl chloride, featuring a flexible propyl chain, a compact cyclobutyl group, and a highly reactive sulfonyl chloride function, makes it an excellent building block for synthesizing more complex molecules.

Synthesis of Novel Sulfonamide Derivatives

The most common application of sulfonyl chlorides is in the synthesis of sulfonamides. The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding N-substituted sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide group is a key component in numerous therapeutic agents.

The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The choice of amine and reaction conditions allows for the creation of a diverse library of sulfonamide derivatives incorporating the 3-cyclobutoxypropane tail.

| Reactant 1 | Reactant 2 (Amine) | Product |

| This compound | Primary Amine (R-NH₂) | N-(Alkyl/Aryl)-3-cyclobutoxypropane-1-sulfonamide |

| This compound | Secondary Amine (R₂NH) | N,N-(Dialkyl/Diaryl)-3-cyclobutoxypropane-1-sulfonamide |

Incorporation into Sulfone and Sulfonate Scaffolds

Beyond sulfonamides, this compound can be utilized to create sulfone and sulfonate ester scaffolds.

Sulfones: Friedel-Crafts type reactions with electron-rich aromatic compounds can lead to the formation of aryl sulfones. In this reaction, a Lewis acid catalyst promotes the sulfonylation of the aromatic ring.

Sulfonate Esters: The reaction of this compound with alcohols or phenols in the presence of a base provides sulfonate esters. These esters are stable functional groups and can also serve as leaving groups in nucleophilic substitution reactions.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aromatic Compound (e.g., Benzene) | Aryl 3-cyclobutoxypropyl sulfone |

| This compound | Alcohol (R-OH) | Alkyl 3-cyclobutoxypropane-1-sulfonate |

| This compound | Phenol (Ar-OH) | Aryl 3-cyclobutoxypropane-1-sulfonate |

Role in Cyclization Reactions (e.g., for bicyclic sulfonamides)

The structural features of derivatives made from this compound can be exploited in cyclization reactions. For instance, a sulfonamide derived from an amine that contains another reactive functional group can undergo intramolecular reactions to form cyclic structures, such as bicyclic sulfonamides (sultams). These constrained bicyclic systems are of great interest in drug discovery for their ability to lock molecules into specific conformations. Radical cyclizations of unsaturated sulfonamides are also a known method to produce cyclic imines by eliminating the sulfonyl radical.

Functional Group Interconversions and Derivatization

The sulfonyl chloride group is a precursor to several other sulfur-containing functional groups, allowing for diverse molecular modifications.

Conversion to Other Sulfonyl Derivatives (e.g., sulfonyl fluorides)

Sulfonyl chlorides can be readily converted to sulfonyl fluorides through a halide exchange reaction. This is typically achieved by treating the sulfonyl chloride with a fluoride (B91410) salt, such as potassium fluoride or potassium bifluoride. Sulfonyl fluorides are often more stable and exhibit different reactivity compared to their chloride counterparts, making them valuable reagents in their own right, particularly in the context of "click chemistry". The greater thermodynamic stability of sulfonyl fluorides towards hydrolysis and thermal decomposition is a key advantage.

Illustrative Halide Exchange Reaction:

Starting Material: this compound

Reagent: Potassium bifluoride (KHF₂)

Product: 3-Cyclobutoxypropane-1-sulfonyl fluoride

Formation of Sulfinimides and Sulfonimidoyl Chlorides

The chemistry of sulfonyl chlorides extends to the formation of more complex sulfur-nitrogen bonded structures.

Sulfonimidoyl Chlorides: These compounds can be synthesized from sulfinamides, which in turn can be prepared from sulfonyl chlorides via a reduction and amination sequence. The direct conversion of a sulfonamide to a sulfonimidoyl chloride is also possible, which can then be reacted with amines to form sulfonimidamides.

Sulfinimides: While less direct, pathways to sulfinimides could potentially involve multi-step transformations starting from the sulfonyl chloride.

These transformations expand the synthetic utility of this compound, allowing access to compounds with a sulfur atom in a higher oxidation state and with multiple bonds to nitrogen, which are of interest in materials science and medicinal chemistry.

Lack of Specific Research Data on this compound Hinders Detailed Analysis of Its Synthetic Applications

A thorough review of scientific literature and chemical databases reveals a significant gap in the available research specifically concerning the chemical compound this compound. While extensive information exists on the broader class of sulfonyl chlorides and their applications in organic synthesis, detailed studies focusing on the unique synthetic strategies enabled by this compound are not presently available. Consequently, a detailed analysis of its role in catalyst development, photocatalytic methods, and stereoselective transformations, as outlined, cannot be provided.

The current body of research on sulfonyl chlorides encompasses a wide array of synthetic methodologies. For instance, significant progress has been made in the development of catalysts for reactions involving sulfonyl chlorides, as well as the application of photocatalytic methods for their synthesis and subsequent reactions. bohrium.comrsc.orgnih.govrsc.orgnih.govdntb.gov.uaacs.orgmpg.denih.govbeilstein-journals.org These approaches offer milder and more efficient routes to sulfonylated compounds. bohrium.comdntb.gov.ua

Furthermore, the role of sulfonyl chloride intermediates in enabling stereoselective transformations is a subject of ongoing investigation. acs.org The ability to control the stereochemistry of a reaction is crucial in the synthesis of complex molecules, particularly in the pharmaceutical industry. However, the specific influence of the 3-cyclobutoxypropane moiety on the stereochemical outcome of such reactions has not been documented.

While general principles of sulfonyl chloride reactivity can be inferred, the absence of specific data for this compound makes it impossible to construct an accurate and scientifically rigorous article on its specific applications in the requested areas. The unique structural features of the cyclobutoxy group could potentially influence its reactivity and selectivity in ways that cannot be predicted without dedicated experimental studies.

Therefore, until research specifically addressing the catalytic, photocatalytic, and stereoselective reactions of this compound is published, a comprehensive and authoritative article on this specific subject cannot be generated.

Theoretical and Computational Studies of 3 Cyclobutoxypropane 1 Sulfonyl Chloride

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the reactivity of molecules and mapping out potential reaction pathways. For 3-Cyclobutoxypropane-1-sulfonyl chloride, DFT calculations can elucidate the mechanisms of nucleophilic substitution at the sulfur atom, which is a key reaction for sulfonyl chlorides.

Theoretical studies on analogous sulfonyl chlorides have shown that nucleophilic substitution at the sulfur center can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway. mdpi.com DFT calculations can determine the potential energy surface for these pathways, identifying transition states and intermediates. mdpi.comacs.org By calculating the activation energies for competing pathways, a prediction of the most likely reaction mechanism can be made. For instance, the reaction with a nucleophile (Nu-) could be modeled to compare the energy barriers of the two possible mechanisms.

SN2 Pathway: A single transition state where the nucleophile attacks the sulfur atom, and the chloride ion leaves simultaneously.

Addition-Elimination Pathway: A two-step mechanism involving the formation of a hypervalent sulfur intermediate.

Due to the lack of published specific computational data for this compound, the following table presents hypothetical activation energies for illustrative purposes.

| Nucleophile | SN2 Pathway Activation Energy (ΔG‡) | Addition-Elimination Pathway Activation Energy (ΔG‡) | Predicted Dominant Pathway |

|---|---|---|---|

| OH- | 22.5 | 20.1 | Addition-Elimination |

| NH3 | 25.8 | 23.5 | Addition-Elimination |

| Cl- | 18.2 | 21.7 | SN2 |

The transition state is a fleeting, high-energy configuration along the reaction coordinate that is crucial for determining the rate of a chemical reaction. Computational chemistry allows for the detailed characterization of the geometry and energetic properties of these transient species. For reactions involving this compound, computational analysis can reveal the precise arrangement of atoms at the peak of the energy barrier.

By locating the transition state structure on the potential energy surface, key geometric parameters such as bond lengths and angles can be determined. This information provides insights into the nature of bond-making and bond-breaking processes during the reaction. For an SN2 reaction, for example, the transition state would feature an elongated S-Cl bond and a partially formed S-Nu bond.

Below is a table of hypothetical geometric parameters for a transition state in a reaction of this compound with a generic nucleophile (Nu-), as would be determined by computational analysis.

| Parameter | Ground State Value (Å or °) | Transition State Value (Å or °) |

|---|---|---|

| S-Cl Bond Length | 2.05 | 2.55 |

| S-Nu Bond Length | N/A | 2.45 |

| O-S-O Bond Angle | 120.5 | 118.0 |

| Cl-S-Nu Bond Angle | N/A | 178.5 |

Molecular Dynamics Simulations for Conformational Analysis (relevant to cyclobutoxypropane chain)

The cyclobutoxypropane chain of this compound possesses significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational method to explore the accessible conformations of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can provide a detailed picture of the conformational landscape and the relative populations of different conformers.

For the cyclobutoxypropane moiety, MD simulations can reveal the preferred orientations of the cyclobutyl ring relative to the propane (B168953) chain and the sulfonyl chloride group. These conformational preferences can influence the molecule's reactivity by sterically hindering or exposing the reactive sulfonyl chloride center. The simulations can identify low-energy conformers that are more likely to be present in a given environment. nih.govmdpi.com

The following table presents hypothetical data that could be obtained from an MD simulation, showing the populations of different rotamers around a key dihedral angle in the cyclobutoxypropane chain.

| Dihedral Angle (C-C-O-C) | Conformation | Population (%) |

|---|---|---|

| ~60° | Gauche | 35 |

| ~180° | Anti | 60 |

| ~-60° | Gauche | 5 |

Role of Substituents (Cyclobutoxy Group) on Sulfonyl Chloride Reactivity

The substituents attached to a sulfonyl chloride group can significantly modulate its reactivity through electronic and steric effects. The cyclobutoxy group in this compound is expected to influence the electrophilicity of the sulfur atom.

From an electronic standpoint, alkyl groups are generally considered to be weakly electron-donating. nih.gov This inductive effect would slightly decrease the electrophilicity of the sulfur atom compared to a sulfonyl chloride with a more electron-withdrawing substituent. However, the primary influence of the cyclobutoxypropane group is likely to be steric. The bulkiness of this group can hinder the approach of a nucleophile to the sulfur center, potentially slowing down the reaction rate. mdpi.comsciforum.netrsc.org The degree of steric hindrance will be dependent on the conformation of the cyclobutoxypropane chain, as explored by molecular dynamics simulations.

A comparative analysis of predicted reaction rates, based on computational models, can quantify the effect of the cyclobutoxy group relative to other alkyl substituents.

| R Group | Predicted Relative Rate | Primary Effect |

|---|---|---|

| Methyl | 1.00 | Baseline |

| Ethyl | 0.92 | Minor steric hindrance |

| Isopropyl | 0.75 | Moderate steric hindrance |

| 3-Cyclobutoxypropyl | 0.85 | Moderate steric hindrance, potential for conformational effects |

Stabilization of Intermediates (e.g., Sulfonyl Carbanions) in Reactions

In certain reactions, it is possible to form a carbanion intermediate at the carbon atom alpha to the sulfonyl group. The sulfonyl group is known to be a strong electron-withdrawing group, which can effectively stabilize an adjacent carbanion. researchgate.net This stabilization is attributed to a combination of inductive effects and the potential for delocalization of the negative charge onto the oxygen atoms of the sulfonyl group. acs.org

Computational studies can quantify the extent of this stabilization by calculating properties such as the charge distribution and the geometry of the carbanion. For a hypothetical carbanion formed from this compound, DFT calculations could be used to determine the Mulliken or Natural Bond Orbital (NBO) charges on the atoms, demonstrating the delocalization of the negative charge.

The table below provides hypothetical calculated properties for a sulfonyl-stabilized carbanion that could be derived from this compound.

| Property | Calculated Value | Interpretation |

|---|---|---|

| NBO Charge on α-Carbon | -0.45 e | Significant negative charge localization |

| NBO Charge on Sulfonyl Oxygen 1 | -0.25 e | Charge delocalization onto oxygen |

| NBO Charge on Sulfonyl Oxygen 2 | -0.25 e | Charge delocalization onto oxygen |

| C-S Bond Length | 1.75 Å | Shorter than a typical C-S single bond, indicating some double bond character |

Advanced Characterization Techniques for Synthetic Intermediates and Products

Spectroscopic Methods for Structural Elucidation of Compounds Derived from 3-Cyclobutoxypropane-1-sulfonyl chloride

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

In the case of derivatives of this compound, specific signals in the ¹H NMR spectrum would be expected for the cyclobutoxy and propyl moieties. The protons on the carbon adjacent to the sulfonyl group are significantly deshielded due to the strong electron-withdrawing nature of the SO₂ group, typically appearing at a chemical shift (δ) around 3.7 ppm. acdlabs.com The signals for the cyclobutoxy group and the rest of the propyl chain would appear at chemical shifts characteristic of their respective chemical environments.

Upon conversion of the sulfonyl chloride to a sulfonamide or sulfonate ester, the chemical shifts of the protons on the α-carbon to the sulfonyl group would be altered, reflecting the change in the electronic environment. In sulfonamides, the presence of an N-H proton would give rise to a characteristic signal, the chemical shift of which can vary depending on the solvent and concentration. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for a Hypothetical Sulfonamide Derived from this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-H (Sulfonamide) | 8.0 - 8.1 |

| -CH₂-SO₂- | ~3.7 |

| -O-CH- (Cyclobutoxy) | ~4.0 |

| -CH₂-CH₂-SO₂- | ~2.0 |

Note: These are predicted values based on analogous structures.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for the identification of functional groups. Sulfonyl chlorides exhibit strong characteristic absorption bands in the IR spectrum. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.comcdnsciencepub.com The sulfur-chlorine (S-Cl) stretching mode is observed at lower frequencies, generally around 375 cm⁻¹. cdnsciencepub.com

When this compound is converted into its derivatives, these characteristic bands will shift or be replaced by new ones. For instance, in sulfonamides, the S=O stretching bands are still present, and a characteristic N-H stretching band appears in the region of 3263–3371 cm⁻¹. nih.gov In sulfonate esters, the S-Cl band disappears and is replaced by bands corresponding to the S-O-C linkage.

Raman spectroscopy provides complementary information to IR spectroscopy. The S-Cl stretch, for example, often gives a strong Raman signal. cdnsciencepub.com For symmetrical vibrations, Raman spectroscopy can be particularly informative. Both techniques are valuable for monitoring the progress of a reaction by observing the disappearance of the sulfonyl chloride vibrational modes and the appearance of new bands corresponding to the product. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Sulfonyl Chlorides and Their Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride | S=O asymmetric stretch | 1370 - 1410 |

| Sulfonyl Chloride | S=O symmetric stretch | 1166 - 1204 |

| Sulfonyl Chloride | S-Cl stretch | ~375 |

| Sulfonamide | N-H stretch | 3263 - 3371 |

| Sulfonamide | S=O asymmetric stretch | ~1350 |

Note: Data is based on typical values for these functional groups. nih.govacdlabs.comcdnsciencepub.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. For compounds derived from this compound, mass spectrometry is used to confirm the molecular weight of the synthesized product.

In the mass spectrum of a sulfonyl chloride, a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion and any chlorine-containing fragments. acdlabs.com The fragmentation of these compounds often involves the loss of the sulfonyl chloride group or parts of it.

For derivatives such as sulfonamides and sulfonate esters, the fragmentation patterns would be indicative of the newly formed bond. For example, a sulfonamide may show fragmentation corresponding to the cleavage of the S-N bond or the loss of the substituent on the nitrogen atom. The high-resolution mass spectrometry (HRMS) technique can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule, further confirming its identity. acs.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a synthesized compound. For the analysis of derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. While some sulfonyl chlorides can be analyzed directly by GC-MS, they can be prone to degradation in the injector or on the column. core.ac.uk

For less volatile or thermally sensitive derivatives, such as certain sulfonamides, derivatization may be necessary to increase their volatility and thermal stability for GC-MS analysis. core.ac.uk The mass spectrometer provides identification of the separated components by comparing their mass spectra with spectral libraries or through manual interpretation. The retention time from the gas chromatograph is a key parameter for identifying and quantifying the components of a mixture. innovareacademics.in

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not suitable for GC-MS analysis due to low volatility or thermal instability. Derivatives of this compound, such as many sulfonamides and sulfonate esters, can be effectively analyzed by HPLC. pnrjournal.com

A typical HPLC method for these compounds would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pnrjournal.com Detection is often achieved using an ultraviolet (UV) detector, as many of these compounds possess chromophores that absorb UV light. The retention time and peak area from the chromatogram are used for qualitative and quantitative analysis, respectively. HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of a reaction by quantifying the disappearance of starting materials and the formation of products.

Table 3: Comparison of Chromatographic Techniques for the Analysis of Sulfonyl Chloride Derivatives

| Technique | Analytes | Principle | Key Information Provided |

|---|---|---|---|

| GC-MS | Volatile & Thermally Stable Compounds | Separation based on boiling point and polarity, followed by mass analysis. | Retention time, molecular weight, fragmentation pattern. |

X-ray Crystallography for Solid-State Structure Determination

For many synthetic intermediates and final products, obtaining a crystal structure through X-ray crystallography provides unambiguous proof of its chemical identity and stereochemistry. This technique is particularly valuable for complex molecules where other spectroscopic methods, such as NMR or mass spectrometry, may not provide a complete structural elucidation.

In the context of This compound , a thorough search of scientific literature and crystallographic databases reveals that no public-domain X-ray crystallographic data is currently available for this specific compound. While this technique would be highly applicable for confirming its three-dimensional structure in the solid state, such studies have not been published or deposited in accessible databases.

Should single crystals of this compound be grown, X-ray crystallography could provide invaluable data. The expected outputs from such an analysis would be detailed in a crystallographic information file (CIF), containing precise atomic coordinates and unit cell parameters.

Table of Potential Crystallographic Data for this compound (Hypothetical)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | Lattice parameters in Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | Angles in degrees (°) |

| Volume (V) | Volume of the unit cell in ų |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | Density in g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Without experimental data, any discussion of the solid-state structure of this compound remains speculative. The conformation of the cyclobutoxy group and the propanesulfonyl chloride chain in a crystalline lattice would be of significant interest for understanding intermolecular interactions.

Future Research Directions and Outlook

Development of More Sustainable and Green Synthesis Methods for 3-Cyclobutoxypropane-1-sulfonyl chloride

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and conditions that are environmentally taxing. organic-chemistry.org Future research will undoubtedly focus on developing greener and more sustainable routes to this compound. This involves moving away from hazardous chlorinating agents and embracing eco-friendlier alternatives.

Key research avenues include:

Oxidative Chlorination with Benign Reagents: Investigating mild and efficient oxidative chlorination methods is a primary goal. Reagents such as N-chlorosuccinimide (NCS), sodium dichloroisocyanurate dihydrate (NaDCC·2H2O), and even sodium hypochlorite (B82951) (bleach) are promising alternatives to traditional, more hazardous chemicals. organic-chemistry.orgrsc.orgresearchgate.netorganic-chemistry.org For example, a convenient method has been developed for synthesizing various sulfonyl chlorides from S-alkylisothiourea salts via chlorosulfonation with N-chlorosuccinimide. researchgate.net This approach could be adapted for the synthesis of this compound, potentially from a corresponding thiol or S-alkylisothiourea salt precursor.

Metal-Free and Photocatalytic Systems: Transition-metal-free synthesis is a significant goal in green chemistry. rsc.org The use of visible-light photocatalysis, employing inexpensive and recyclable organic semiconductor catalysts like potassium poly(heptazine imide), offers a sustainable alternative to classical methods like the Sandmeyer reaction, which uses copper salts. acs.orgnih.gov Such methods could be developed to convert precursors like arenediazonium salts into the desired sulfonyl chloride under mild, room-temperature conditions. acs.org

Aqueous and Alternative Solvents: Reducing the reliance on volatile organic solvents is crucial. Research into performing the synthesis in water or other sustainable solvents is a key direction. rsc.orgrsc.org Efficient methods for synthesizing sulfonyl chlorides and bromides by oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br) in water have been described and could be applied here. rsc.org

| Strategy | Key Reagents/Conditions | Potential Advantages | Reference |

|---|---|---|---|

| Bleach-Mediated Oxidative Chlorosulfonation | Sodium hypochlorite (bleach), S-alkyl isothiourea salts | Economic, simple, environmentally friendly, safe operation | organic-chemistry.org |

| Heterogeneous Photocatalysis | Potassium poly(heptazine imide), visible light, room temperature | Metal-free, mild conditions, high functional group tolerance | acs.orgnih.gov |

| Aerobic Metal-Free Oxidation | Ammonium nitrate, aq. HCl, Oxygen (as terminal oxidant) | Environmentally benign, reduced solvent use for isolation | rsc.org |

| Oxidative Chlorination in Water | Oxone, KCl | Uses water as a solvent, rapid, mild conditions | rsc.org |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The sulfonyl chloride group is a versatile functional handle, and future research will aim to uncover new transformations for this compound. magtech.com.cnenamine.net This involves exploring its reactivity with a wider range of substrates and developing novel catalytic systems to control the outcomes.

Future research directions include:

Desulfonative Cross-Coupling Reactions: Sulfonyl chlorides can serve as more than just precursors to sulfonamides; they can act as a source of aryl or alkyl groups in cross-coupling reactions. researchgate.net Developing nickel- or copper-catalyzed desulfonative reactions could allow the cyclobutoxypropane moiety to be coupled with various partners, creating new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Generation of Reactive Intermediates: Under specific conditions, sulfonyl chlorides can generate reactive intermediates like sulfenes. Exploring the generation of a sulfene (B1252967) from this compound could open pathways to [2+2] cycloadditions, affording novel four-membered sulfur-containing rings (thietane 1,1-dioxides). magtech.com.cn

Development of Novel Catalysts: The discovery of new catalysts can unlock unprecedented reactivity. For example, short peptides have been shown to catalyze enantioselective sulfonylation reactions, offering a new modality for achieving stereocontrol in reactions involving sulfonyl chlorides. nih.gov Investigating such catalysts for reactions of this compound could lead to highly selective transformations.

Asymmetric Synthesis Utilizing the Cyclobutoxypropane Moiety

The presence of the cyclobutane (B1203170) ring makes this compound an attractive substrate for asymmetric synthesis. nih.gov Creating chiral, enantioenriched cyclobutane derivatives is a significant challenge and a valuable goal in medicinal and synthetic chemistry. nih.govresearchgate.net

Prospective research areas are:

Catalytic Asymmetric Functionalization: Developing methods for the enantioselective functionalization of the pre-existing cyclobutane ring is a key frontier. acs.org This could involve transition-metal-catalyzed reactions, such as rhodium-catalyzed asymmetric hydrometallation of a cyclobutene (B1205218) precursor, that install chirality. nih.gov

Wagner-Meerwein Rearrangements: Gold(I)-catalyzed asymmetric cyclopropanation followed by a C-C bond cleavage and Wagner-Meerwein rearrangement has been used to synthesize complex fused ring systems containing a cyclobutane. pku.edu.cn Exploring similar rearrangement strategies starting from precursors related to the cyclobutoxypropane moiety could yield novel, chiral scaffolds.

Synthesis from Chiral Precursors: An alternative approach involves constructing the 3-cyclobutoxypropane backbone from chiral starting materials. This would involve the asymmetric synthesis of a chiral cyclobutanol (B46151) derivative, which could then be elaborated into the target sulfonyl chloride, thus incorporating chirality from the outset.

Integration into Flow Chemistry and Automation for Scalable Synthesis

To move from a laboratory curiosity to a readily available building block, scalable and safe synthesis methods are required. Flow chemistry and automation offer powerful solutions, particularly for energetic or hazardous reactions often associated with sulfonyl chloride synthesis. rsc.orgnih.gov

Key areas for future development include:

Continuous Flow Synthesis: The synthesis of sulfonyl chlorides can be highly exothermic and may involve difficult-to-handle reagents. rsc.orgnih.gov Implementing the synthesis of this compound in a continuous flow reactor would enable superior control over reaction temperature and residence time, improving safety and potentially increasing yield and purity. rsc.orgresearchgate.net Flow systems have been developed for the synthesis of aryl sulfonyl chlorides with throughputs as high as 141 g/h, demonstrating the scalability of this approach. nih.govmdpi.com

Automated Reaction Optimization: Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. sigmaaldrich.comresearchgate.net By combining robotic systems with design of experiments (DOE) software, a vast parameter space (temperature, reagent stoichiometry, residence time) can be explored efficiently to find the optimal conditions for producing this compound. mdpi.com

End-to-End Automated Synthesis: The ultimate goal is a fully automated process, from starting materials to the purified product. nih.govacs.org Integrating flow reactors with automated workup and purification modules (e.g., continuous filtration or extraction) could provide a seamless and scalable production route for this compound and its derivatives. mdpi.comwikipedia.org This "digitalization" of synthesis allows for the creation of reproducible protocols that can be easily shared and implemented. nih.gov

| Technology | Key Benefits | Application to this compound | Reference |

|---|---|---|---|

| Continuous Flow Chemistry | Enhanced safety (exotherm control), improved process control, increased space-time yield, scalability. | Safe and scalable production, minimizing risks associated with chlorosulfonation reactions. | rsc.orgnih.govmdpi.com |

| Automated Synthesis Platforms | Increased speed and efficiency, reduced human error, rapid optimization of reaction conditions. | Efficiently screen conditions to maximize yield and purity of the target compound. | sigmaaldrich.comwikipedia.org |

| Integrated and Digitalized Systems | End-to-end process control, creation of digital and transferable synthesis "recipes", potential for AI-driven optimization. | Development of a robust, on-demand manufacturing process for the compound and its derivatives. | nih.govacs.org |

Computational Design of New Reactions and Applications

In silico methods are becoming indispensable tools in modern chemical research. researchgate.net Computational chemistry can guide experimental work by predicting reactivity, designing novel synthetic pathways, and identifying potential applications for new molecules.

Future research should leverage computational tools to:

Predict Reactivity and Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the feasibility of new transformations involving this compound. acs.org This can help prioritize experimental efforts and understand the origins of selectivity in complex reactions. pku.edu.cn

Computer-Aided Synthesis Planning (CASP): Software tools can propose retrosynthetic pathways for target molecules. researchgate.net Using CASP, researchers could identify novel and efficient routes to synthesize this compound or, conversely, use it as a starting material to design synthetic routes to more complex and potentially valuable molecules.

In Silico Library Design: The unique three-dimensional shape imparted by the cyclobutoxy group makes this scaffold interesting for drug discovery. nih.gov Computational tools can be used to design virtual libraries of compounds derived from this compound. acs.orgscite.ainih.gov These libraries can then be screened in silico against biological targets to identify promising candidates for future synthesis and testing, accelerating the discovery process. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Cyclobutoxypropane-1-sulfonyl chloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves reacting propane-1-sulfonyl chloride with cyclobutanol under anhydrous conditions in an inert atmosphere (e.g., nitrogen). Solvents like dichloromethane or chloroform are used to stabilize intermediates. Purification is achieved via recrystallization (using non-polar solvents) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product in >95% purity. Analytical techniques like NMR and HPLC validate structural integrity .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Due to its sulfonyl chloride group’s moisture sensitivity, the compound must be stored in airtight containers under inert gas (argon) at –20°C. Handling requires anhydrous conditions (glovebox or Schlenk line) and immediate neutralization of spills with sodium bicarbonate. Stability tests under varying temperatures and humidity levels are recommended to establish shelf-life protocols .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group acts as a strong electrophile, facilitating nucleophilic attack by amines, alcohols, or thiols. Kinetic studies (e.g., using pseudo-first-order conditions) reveal that steric hindrance from the cyclobutoxy group slows reactivity compared to smaller alkoxy substituents. Solvent polarity (e.g., DMF vs. THF) and temperature (25°C vs. 0°C) significantly influence reaction rates and selectivity. Isotopic labeling (e.g., ³⁵S) can track sulfonate intermediate formation .

Q. How can conflicting data on hydrolysis rates of this compound in aqueous buffers be resolved?

- Methodological Answer : Contradictions often arise from pH variations or trace water in solvents. Controlled experiments using buffered solutions (pH 2–12) and Karl Fischer titration to quantify water content are critical. For example, hydrolysis accelerates above pH 9 due to hydroxide ion attack. Competing hydrolysis pathways (e.g., sulfonic acid vs. sulfonate formation) can be differentiated via ¹H NMR monitoring of byproducts .

Q. What strategies optimize the use of this compound in synthesizing bioactive cyclopropane derivatives?

- Methodological Answer : The cyclobutoxy group can be functionalized via ring-opening reactions (e.g., acid-catalyzed cleavage to diols) or retained for steric effects in drug candidates. Coupling with cyclopropane-containing amines (e.g., 3-cyclopropylpropan-1-amine) under Mitsunobu conditions yields sulfonamides with enhanced metabolic stability. Computational modeling (DFT) predicts regioselectivity in cross-coupling reactions, validated by X-ray crystallography .

Experimental Design & Data Analysis

Q. How to design experiments to evaluate the thermal stability of this compound during prolonged reactions?

- Methodological Answer : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Isothermal stability studies (e.g., 40°C for 24 hours) with periodic sampling (GC-MS) quantify degradation products. Arrhenius plots extrapolate shelf-life at lower storage temperatures. Control variables include solvent choice (aprotic vs. protic) and catalyst presence .

Q. What analytical techniques are most effective for characterizing byproducts in sulfonylation reactions using this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) identifies unexpected adducts (e.g., dimerization products). ¹³C NMR distinguishes between sulfonate and sulfonic acid byproducts. Reaction quenching with deuterated solvents (CD₃OD) followed by in-situ IR spectroscopy monitors intermediate species. Multi-variable DOE (design of experiments) isolates factors contributing to byproduct formation .

Application-Oriented Questions

Q. How can this compound be applied in proteomics for protein labeling?

- Methodological Answer : Its sulfonyl chloride group reacts selectively with lysine or tyrosine residues under mild pH (7.4, PBS buffer). Protocols involve incubating the compound with proteins (e.g., bovine serum albumin) at 4°C for 2 hours, followed by dialysis to remove excess reagent. Fluorescent tagging (e.g., using dansyl derivatives) enables tracking via gel electrophoresis or fluorescence microscopy .

Q. What role does the cyclobutoxy moiety play in modulating the pharmacokinetic properties of sulfonamide drugs derived from this compound?

- Methodological Answer : The cyclobutoxy group increases lipophilicity (logP >2), enhancing blood-brain barrier penetration. In vitro ADMET assays (e.g., microsomal stability, CYP inhibition) compare derivatives with/without the cyclobutoxy substituent. Molecular dynamics simulations reveal steric interactions with target enzymes (e.g., carbonic anhydrase), guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.